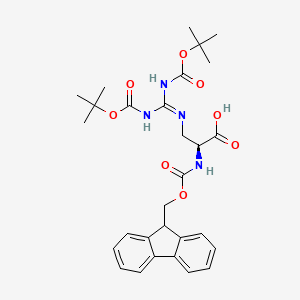

Fmoc-Agp(Boc)2-OH

説明

Significance of Fmoc-Agp(Boc)2-OH in Peptide and Peptidomimetic Design

The incorporation of this compound into peptide sequences offers a strategic approach to modulate their biological and biophysical properties. One of the most significant advantages is the enhanced resistance of the resulting peptides to proteolytic degradation. frontiersin.orgnih.gov The shorter side chain of Agp compared to arginine can hinder recognition and cleavage by proteases such as trypsin, which specifically target arginine and lysine (B10760008) residues. nih.gov This increased stability is a critical attribute for the development of peptide-based therapeutics with improved in vivo half-lives. frontiersin.org

For instance, a study demonstrated that replacing all arginine residues with Agp in an antimicrobial peptide dramatically increased its stability in mouse serum, with only 20% degradation after 8 hours compared to the near-total degradation of the original peptide. nih.gov This enhanced stability did not compromise the antimicrobial activity of the peptide. nih.gov

Beyond proteolytic stability, the unique structural constraints imposed by the Agp residue can influence peptide conformation. This is particularly valuable in the design of peptidomimetics that aim to mimic or stabilize specific secondary structures, such as β-hairpins. The side-chain length and charge distribution of Agp can facilitate critical intramolecular interactions necessary for maintaining a desired fold. This conformational control can, in turn, impact receptor binding affinity and specificity. Research has shown that peptides synthesized with this compound can modulate cellular processes by interacting with cell surface receptors and altering intracellular signaling pathways.

Role of this compound as a Protected Arginine Analog

This compound serves as a valuable analog of the proteinogenic amino acid arginine. iris-biotech.de Arginine's guanidinium (B1211019) group is positively charged over a wide pH range and plays a crucial role in many biological processes, including protein-protein interactions and enzyme catalysis. However, the standard protected arginine derivative, Fmoc-Arg(Pbf)-OH, can sometimes present challenges in SPPS, such as steric hindrance during coupling reactions. reddit.com

The use of this compound provides an alternative with distinct advantages. The dual Boc protection on the guanidino group offers robust protection during coupling steps and can be efficiently removed under standard acidic cleavage conditions (e.g., with trifluoroacetic acid, TFA). researchgate.net While the Boc groups are more labile under prolonged acidic conditions compared to the Pbf group on Fmoc-Arg(Pbf)-OH, they are generally stable enough for routine Fmoc-SPPS. chempep.com

The shorter side chain of Agp (two methylene (B1212753) groups) compared to arginine (three methylene groups) is a key structural difference that can be exploited in rational peptide design. reddit.com This subtle modification can alter the positioning of the positive charge, potentially leading to refined interactions with biological targets. While this can be beneficial, it can also present challenges. The reduced distance between the bulky side chain and the peptide backbone can sometimes lead to slower coupling kinetics compared to Fmoc-Arg(Pbf)-OH. reddit.com

| Feature | This compound | Fmoc-Arg(Pbf)-OH |

| Side Chain Length | Shorter | Longer |

| Side Chain Protection | (Boc)2 | Pbf |

| Deprotection | Acid-labile (TFA) | Acid-labile (TFA) |

| Key Advantage | Enhanced proteolytic stability of the resulting peptide | Generally faster coupling kinetics |

| Potential Challenge | Slower coupling kinetics due to sterics | Potential for side reactions at the guanidino group if not fully protected |

Contextualization within Modern Amino Acid Derivatization Strategies

The use of this compound is situated within a broader landscape of modern strategies for incorporating non-canonical amino acids into peptides. These strategies aim to expand the chemical diversity of peptides beyond the 20 proteinogenic amino acids, thereby accessing novel functionalities and improved therapeutic properties.

One common approach is the use of pre-synthesized, protected amino acid building blocks, such as this compound, for direct incorporation during SPPS. This method offers a high degree of control over the final peptide sequence and is compatible with a wide range of chemical modifications. Other examples of this strategy include the use of Fmoc-protected versions of other non-canonical amino acids like hydroxyproline, N-methylated amino acids, and various halogenated or isotopically labeled residues.

Alternative derivatization strategies include on-resin modifications, where a canonical amino acid is chemically altered after its incorporation into the growing peptide chain. For example, the guanidinylation of an ornithine or diaminopropionic acid residue on the solid support can be used to generate an arginine analog in situ. However, such methods can sometimes suffer from incomplete conversion and the generation of side products.

Enzymatic and chemoenzymatic methods also represent a powerful approach for peptide modification. These techniques can offer high specificity but may be limited by the substrate scope of the enzymes. Furthermore, genetic code expansion technologies allow for the site-specific incorporation of non-canonical amino acids during ribosomal protein synthesis in living cells, offering a route to producing large, modified proteins.

Within this context, the use of this compound represents a robust and versatile chemical approach that provides a reliable means of introducing a key structural and functional modification into synthetic peptides, bridging the gap between traditional peptide synthesis and the more complex biological and enzymatic methods.

Structure

2D Structure

特性

IUPAC Name |

(2S)-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N4O8/c1-28(2,3)40-26(37)32-24(33-27(38)41-29(4,5)6)30-15-22(23(34)35)31-25(36)39-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,15-16H2,1-6H3,(H,31,36)(H,34,35)(H2,30,32,33,37,38)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUNKMXCVKSAEL-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(=NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Agp Boc 2 Oh and Its Incorporation into Complex Molecules

Strategies for the De Novo Synthesis of Fmoc-Agp(Boc)2-OH

The creation of this compound from simpler precursors involves carefully orchestrated chemical reactions to install the protected guanidino group onto a protected diaminopropionic acid backbone.

Guanylation is the most direct and common method for constructing the side chain of this compound. This process typically involves the reaction of an amine with an electrophilic guanylating agent. The synthesis starts with a suitably protected precursor, such as Nα-Fmoc-L-2,3-diaminopropionic acid, where the side-chain primary amine is available for reaction. This amine is then treated with a potent guanylating reagent that already contains the di-Boc protection.

Table 1: Common Guanylating Reagents

| Guanylating Reagent | Description |

|---|---|

| N,N′-bis(Boc)-S-methylisothiourea | A thiourea-derived reagent that reacts with primary amines to form a protected guanidine (B92328) group. |

| N,N′-di-Boc-N″-triflylguanidine | A highly reactive guanidinylating agent, often used with sterically hindered or less reactive amines. |

These reactions are typically performed in an organic solvent with the addition of a non-nucleophilic base to facilitate the reaction.

While guanylation of a diamino acid is the final key step, alkylation reactions are fundamental to creating the precursor backbones. Reductive alkylation, for instance, is a versatile method for forming C-N bonds. In the context of synthesizing the 2,3-diaminopropionic acid (Dap) core, a common strategy involves the reductive amination of an aldehyde. researchgate.netmdpi.com For example, an Nα-protected serine derivative can be oxidized to an aldehyde, which then reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form the diamine structure. mdpi.com

Another approach involves the direct alkylation of glycine-derived imines with secondary sulfonates, which can be a powerful method for creating β-branched α-amino acids. acs.org While not a direct synthesis of the Agp precursor, these phase-transfer-catalyzed alkylation methods demonstrate how complex amino acid scaffolds can be constructed stereoselectively. organic-chemistry.org Such strategies could theoretically be adapted to build the carbon skeleton of diaminopropionic acid before subsequent functional group manipulations and guanylation. nih.govnih.gov

The biological activity of peptides is highly dependent on the specific stereochemistry of their constituent amino acids. For this compound, the desired stereoisomer is the (S)-enantiomer, which corresponds to the naturally occurring L-amino acids.

The most common and practical strategy for achieving the correct stereochemistry is a "chiral pool" synthesis. This approach begins with a readily available, enantiomerically pure starting material, in this case, a derivative of (S)-2,3-diaminopropionic acid (L-Dap) or (S)-serine (L-Serine). mountainscholar.orgresearchgate.net The subsequent chemical transformations, including protection, activation, and guanylation, are designed to proceed without affecting the stereocenter at the α-carbon. This ensures that the chirality of the starting material is transferred directly to the final product. The enantiomeric purity of the final Fmoc-L-Agp(Boc)2-OH is a critical quality parameter, often required to be a minimum of 99.9%. iris-biotech.de

Alkylation-Based Approaches for this compound Precursors

Solid-Phase Peptide Synthesis (SPPS) with this compound

This compound is specifically designed for incorporation into peptides using the well-established Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology.

The compound is highly compatible with standard Fmoc-SPPS protocols due to its orthogonal protecting group strategy. sigmaaldrich-jp.com The process involves a repeating cycle of deprotection and coupling steps on a solid support resin.

Fmoc Deprotection: The Nα-Fmoc group is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amine on the growing peptide chain. chempep.com

Coupling: The newly exposed amine is then coupled with the carboxylic acid of the incoming this compound. This forms a new peptide bond.

Side-Chain Stability: Throughout this cycle, the di-Boc protecting groups on the Agp side chain remain stable and intact, as they are resistant to the basic conditions used for Fmoc removal. They are only removed during the final step of the synthesis.

Final Cleavage: Once the peptide sequence is fully assembled, it is cleaved from the solid resin using a strong acid, most commonly trifluoroacetic acid (TFA). This acidic treatment simultaneously removes the Boc protecting groups from the Agp side chain (and other acid-labile side-chain protecting groups), yielding the final, deprotected peptide. sigmaaldrich-jp.com

This orthogonality ensures that the side-chain guanidino group does not undergo unwanted reactions during peptide chain elongation. chempep.com

While generally compatible, the incorporation of modified amino acids like this compound can sometimes require optimization to ensure efficient coupling. The bulky nature of the di-Boc protected side chain can cause steric hindrance, potentially slowing down the coupling reaction compared to smaller amino acids.

Standard coupling reagents used in SPPS are effective for incorporating this compound. The choice of reagent and conditions can be adjusted to maximize coupling efficiency and minimize side reactions like racemization.

Table 2: Common Coupling Reagents for this compound

| Reagent | Full Name | Class | Notes |

|---|---|---|---|

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) | Aminium/Uronium Salt | A very common and effective coupling agent used with a base like DIPEA. sigmaaldrich-jp.com |

| PyBOP® | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium (B103445) Salt | Another popular and powerful coupling reagent. sigmaaldrich-jp.com |

| HCTU | O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | Known for fast reaction times and can be beneficial for difficult couplings. nih.gov |

In cases of particularly difficult couplings, such as with sterically demanding sequences, extended reaction times or "double coupling" (repeating the coupling step) may be employed. nih.gov Additionally, challenging acylations have been successfully carried out in a mixture of DMF and dimethyl sulfoxide (B87167) (DMSO) to improve solubility and reaction kinetics. nih.gov

Optimization of Coupling Conditions for this compound

Selection of Coupling Reagents (e.g., PyBOP, TBTU, HBTU, HATU)

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions during the incorporation of this compound. Commonly used phosphonium and aminium-based reagents are effective, though some are preferred for their reactivity and ability to overcome steric hindrance.

Standard activation methods using reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) can be employed for coupling this compound. cenmed.com However, due to the steric bulk of the side-chain protecting groups, longer reaction times may be required to ensure complete coupling. cenmed.com

More reactive reagents like O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate (HBTU) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are often favored. bachem.comasm.org HATU, in particular, is known for its rapid reaction rates and is often preferred in protocols aiming to minimize racemization and other side reactions. peptide.com These reagents are typically used in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to facilitate the reaction. bachem.comresearchgate.net

| Coupling Reagent | Full Name | Key Features |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Good solubility and coupling behavior. bachem.com |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Efficient and widely used. cenmed.combachem.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate | Highly efficient with reduced racemization when used with HOBt. asm.orgpeptide.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Very fast reacting, preferred for rapid protocols and sterically hindered couplings. bachem.compeptide.com |

Influence of Reaction Time and Temperature

The efficiency of coupling this compound is significantly influenced by both reaction time and temperature. Due to the steric hindrance presented by the bulky bis-Boc protecting groups on the guanidino side chain, extended reaction times are often necessary to drive the coupling reaction to completion when using standard coupling reagents like PyBOP or TBTU. cenmed.com In some manual synthesis protocols, coupling times can range from 4 to 24 hours at room temperature. uci.edu

Temperature also plays a crucial role. While many standard coupling reactions are performed at room temperature, gentle heating can be employed to accelerate the reaction rate, particularly for difficult couplings. However, care must be taken as elevated temperatures can also increase the risk of side reactions, such as racemization. In microwave-assisted synthesis, temperatures are often regulated, for instance, below 60°C, to balance reaction speed with the preservation of peptide integrity. google.com

Microwave-Assisted Coupling Techniques with this compound

Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a powerful technique to significantly reduce reaction times and improve coupling efficiency, especially for sterically hindered amino acids like this compound. biotage.com Microwave irradiation can accelerate the coupling reaction, allowing for shorter cycle times in automated peptide synthesizers. google.commdpi.com For instance, a typical microwave-assisted coupling reaction might be completed in as little as 5 minutes. google.com

The use of microwave energy can be particularly advantageous in overcoming the challenges associated with the bulky nature of this compound. biotage.com It facilitates the synthesis of complex peptides by enhancing the efficiency of each coupling step. mdpi.comresearchgate.net Microwave protocols often involve precise temperature control to prevent overheating and potential degradation or side reactions. google.com This technology has been successfully applied to the synthesis of various peptides, including those containing "difficult sequences". mdpi.com

| Synthesis Method | Typical Coupling Time | Temperature | Key Advantage |

| Conventional SPPS | 4 - 24 hours uci.edu | Room Temperature | Simplicity and established protocols. |

| Microwave-Assisted SPPS | 5 minutes google.com | Regulated (e.g., <60°C) google.com | Drastically reduced reaction times and improved efficiency. biotage.com |

Orthogonal Protecting Group Strategies in this compound Chemistry

The use of this compound in peptide synthesis is a prime example of an orthogonal protecting group strategy. organic-chemistry.org This strategy relies on the differential lability of the protecting groups, allowing for their selective removal without affecting others. organic-chemistry.org

In this case, the Nα-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is stable to acidic conditions but is readily removed by treatment with a mild base, typically a solution of 20% piperidine in a solvent like dimethylformamide (DMF). uci.edugoogle.com

Conversely, the guanidino side chain is protected by two acid-labile tert-Butyloxycarbonyl (Boc) groups. The Boc groups are stable to the basic conditions used for Fmoc deprotection, ensuring the side chain remains protected during peptide chain elongation. organic-chemistry.org These Boc groups are then removed during the final cleavage of the peptide from the solid support, which is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA). asm.org

This orthogonal scheme is fundamental to Fmoc-based SPPS, enabling the stepwise assembly of the peptide chain with precise control over the sequence and side-chain modifications. The compatibility of the Fmoc/Boc protection strategy allows for the synthesis of complex peptides containing this compound alongside other amino acids with various acid-labile side-chain protecting groups (e.g., tBu for Asp, Glu, Ser, Thr, Tyr; Trt for Asn, Gln, His; Pbf for Arg). google.com

Cleavage and Deprotection Protocols for this compound Containing Peptides

The final step in the synthesis of a peptide containing this compound is the cleavage from the solid-phase resin and the simultaneous removal of all side-chain protecting groups. This is typically accomplished using a strong acid cocktail, with trifluoroacetic acid (TFA) as the primary component. asm.org

A common cleavage cocktail consists of TFA along with various scavengers to prevent side reactions with sensitive amino acid residues. asm.orgresearchgate.net For peptides containing this compound, the acid-labile Boc groups on the guanidino side chain are efficiently removed by the TFA treatment.

Solution-Phase Synthetic Approaches Involving this compound

While solid-phase peptide synthesis is the predominant method for incorporating this compound, solution-phase synthesis offers an alternative for the preparation of shorter peptides or for fragment condensation strategies. In solution-phase synthesis, the coupling and deprotection reactions are carried out in a suitable organic solvent, and the product is isolated and purified after each step.

Applications of Fmoc Agp Boc 2 Oh in Research and Development

Design and Synthesis of Peptide-Based Therapeutics

The compound is highly valued in medicinal chemistry for the creation of peptide-based therapeutics. chemimpex.com Peptides can act as highly specific and effective drugs, and modifying their structure with non-natural amino acids like Agp can lead to improved therapeutic profiles.

The incorporation of Agp, an arginine analog, into peptide sequences is a key strategy for developing enzyme inhibitors. iris-biotech.de Arginine is frequently recognized by enzymes, and by modifying its structure, scientists can modulate how a peptide interacts with an enzyme's active site.

Research has shown that replacing the C-terminal arginine with Agp in peptidomimetic inhibitors can significantly alter their activity. For instance, in the development of inhibitors for the Vascular Endothelial Growth Factor-A165 (VEGF-A165)/Neuropilin-1 (NRP-1) complex, which is a target in cancer therapy, substituting arginine with Agp resulted in a substantial decrease in inhibitory activity. This finding highlights the critical role of side-chain length in molecular recognition.

Conversely, Fmoc-Agp(Boc)2-OH has been utilized in the synthesis of fluorescent probes to study enzyme activity, such as the trypsin β2 subunit of the human 20S proteasome. researchgate.net These probes are essential tools for understanding enzyme function and for screening potential inhibitor candidates. Furthermore, patent literature describes the use of Fmoc-L-Agp(Boc)2-OH in the preparation of bicyclic peptide inhibitors of plasma kallikrein, a target for inflammatory conditions.

This compound is instrumental in creating novel drug candidates that target specific biological pathways. chemimpex.com By incorporating Agp into a peptide sequence, researchers can fine-tune its binding affinity and specificity for a particular biological target.

For example, the aforementioned inhibitors of the VEGF-A165/NRP-1 interaction are designed to disrupt angiogenesis, a key pathological process in cancer. nih.gov The ability to synthesize analogs with Agp allows for a detailed structure-activity relationship (SAR) study, providing crucial knowledge for designing more potent and selective drug candidates.

Table 1: Research Findings on Agp-Containing Peptides

| Application Area | Research Focus | Key Finding |

|---|---|---|

| Enzyme Inhibition | VEGF-A165/NRP-1 Inhibitors | Replacing C-terminal Arginine with Agp significantly decreased inhibitory activity, indicating the importance of side-chain length for binding. |

| Enzyme Inhibition | Kallikrein Inhibitors | Fmoc-L-Agp(Boc)2-OH is listed as a reagent for synthesizing bicyclic peptide inhibitors of plasma kallikrein. |

The development of synthetic vaccines is another area where this compound and related chemistry play a role. chemimpex.com Peptide-based vaccines often require adjuvants to stimulate a sufficiently strong immune response. The inclusion of cationic residues like arginine is known to enhance the immunogenicity of peptide epitopes. While direct studies detailing the use of this compound in specific vaccine candidates are emerging, the principles of Fmoc/Boc chemistry are fundamental to the synthesis of complex peptide antigens and lipopeptide-based vaccine delivery systems. uq.edu.au The ability to synthesize arginine mimetics allows for the fine-tuning of a peptide antigen's properties, which could influence its stability and interaction with the immune system.

Creation of Novel Drug Candidates Targeting Specific Biological Pathways

Protein Engineering and Modification via this compound Incorporation

Incorporating Agp into proteins allows scientists to probe and engineer protein structure and function. This modification can lead to proteins with enhanced characteristics.

The strategic replacement of natural amino acids with Agp provides a powerful method for studying protein-protein and protein-substrate interactions. The shorter side chain of Agp compared to arginine introduces a specific structural change that can help delineate the precise requirements for molecular recognition.

Studies on the structural effects of arginine side-chain length have utilized Agp to understand its influence on the formation of alpha-helices in peptides. Such research provides fundamental insights into protein folding and stability.

A significant advantage of using Agp is the potential to enhance the stability of peptides and proteins. Peptides containing shorter arginine homologues, like Agp, have been shown to possess increased stability against degradation by enzymes such as trypsin. Trypsin typically cleaves peptide chains at the carboxyl side of arginine and lysine (B10760008), so modifying this recognition site can prolong the peptide's therapeutic action.

Furthermore, research indicates that peptides incorporating Agp can exhibit enhanced thermal stability. One study found that peptides containing Agp(Boc)₂-OH were able to retain their β-sheet structure at temperatures up to 80°C, a notable improvement over their native arginine-containing counterparts. This increased stability is a highly desirable trait in the development of robust protein-based therapeutics and diagnostics.

Table 2: Comparison of Arginine (Arg) and Agp-Containing Peptides

| Property | Arginine (Arg) Analogue | Agp Analogue |

|---|---|---|

| Proteolytic Stability | Susceptible to tryptic digestion. | Increased stability towards tryptic digestion. |

| Thermal Stability | Retain β-sheet content up to ~60°C. | Retain β-sheet content up to 80°C. |

| Structural Impact | Native side-chain length. | Shorter side chain, provides conformational rigidity. |

Exploration of Protein Functions and Interactions

Bioconjugation Strategies Utilizing this compound

Bioconjugation, the process of linking biomolecules to other molecules, is a cornerstone of modern biotechnology and pharmaceutical science. This compound is a valuable reagent in this field, facilitating the creation of complex and functional biomolecular constructs. chemimpex.comchemimpex.com Its utility in bioconjugation processes is essential for applications ranging from diagnostics to targeted therapeutics. chemimpex.comchemimpex.com

The ability to immobilize biomolecules onto solid supports is fundamental for the development of diagnostic tools like microarrays and biosensors. This compound can be incorporated into peptide sequences that are then attached to various surfaces. chemimpex.comchemimpex.com The guanidino group of the Agp residue, once deprotected, can participate in interactions that facilitate stable surface binding. This strategy allows for the controlled orientation and presentation of peptides on surfaces, which is crucial for studying protein-protein interactions and for creating high-sensitivity diagnostic platforms. Researchers can synthesize peptides containing Agp and other functional domains, enabling the creation of tailored surfaces for specific biological applications.

Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site in the body, thereby enhancing efficacy and reducing off-target side effects. This compound is employed in the synthesis of peptides designed for these systems. chemimpex.comchemimpex.com By incorporating Agp into a peptide sequence, researchers can modulate the peptide's properties, such as its charge, stability, and receptor-binding affinity. These modified peptides can then be conjugated to drugs or drug-carrying nanoparticles. The resulting conjugates are designed to recognize and bind to specific cell types, such as cancer cells, leading to the localized release of the therapeutic payload. The use of this compound allows for the precise engineering of these targeting peptides, which is a key aspect of developing novel drug candidates for a variety of diseases. chemimpex.com

Targeted Drug Delivery Systems

Role in Antimicrobial Peptide Research

The rise of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of therapeutics, but their clinical application is often hindered by their poor stability in the body, particularly their susceptibility to degradation by proteases in serum. frontiersin.orgresearchgate.net

A key strategy to overcome the instability of AMPs is the substitution of natural amino acids with unnatural ones. researchgate.net Research has shown that replacing arginine (Arg) residues, which are common sites for proteolytic cleavage, with the arginine analog Agp can significantly enhance the serum stability of peptides. frontiersin.orgasm.org

In one study, the antimicrobial peptide Sub3 (NH2-RRWRIVVIRVRR-CONH2) was found to be almost completely degraded after 8 hours of incubation in mouse serum. asm.org However, when all the arginine residues in Sub3 were replaced with Agp, the resulting peptide (Sub3-Agp) showed a dramatic increase in stability, with approximately 80% of the peptide remaining intact after the same incubation period. asm.org This demonstrates that the shorter side chain of Agp compared to arginine can effectively hinder recognition and cleavage by serum proteases. asm.org

Table 1: Serum Stability of Sub3 Peptide and its Agp-Substituted Analog

| Peptide | Incubation Time (hours) | Remaining Peptide (%) | Source |

|---|---|---|---|

| Sub3 (Arg) | 8 | < 5% | asm.org |

A critical consideration when modifying AMPs to improve stability is the potential impact on their biological activity. Ideally, the modification should not compromise the peptide's ability to kill bacteria.

The same study that demonstrated the enhanced stability of Sub3-Agp also evaluated its antimicrobial activity against various bacterial strains. The results showed that the replacement of arginine with Agp did not negatively affect the peptide's antimicrobial efficacy. asm.org The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that prevents visible growth of a bacterium, were largely comparable between the original Sub3 peptide and the stabilized Sub3-Agp analog.

Table 2: Antimicrobial Activity (MIC in µM) of Sub3 and Sub3-Agp

| Organism | Sub3 (Arg) | Sub3-Agp | Source |

|---|---|---|---|

| Escherichia coli | 16 | 16 | asm.org |

| Pseudomonas aeruginosa | 16 | 32 | asm.org |

| Staphylococcus aureus | 4 | 4 | asm.org |

This finding is significant as it shows that this compound can be used to synthesize AMPs that are both robustly stable in serum and retain their potent antimicrobial function, addressing a major challenge in the development of peptide-based antibiotics. asm.org

Enhancing Serum Stability of Peptides through Agp Substitution

Mimicry of Arginine in Peptide Sequences

The strategic substitution of natural amino acids with non-natural analogs is a powerful tool in peptide and protein engineering. This compound, a protected form of (S)-2-amino-3-guanidinopropionic acid (Agp), serves as a critical building block in this field, primarily as a mimic of the proteinogenic amino acid arginine (Arg). nih.gov The rationale behind this mimicry lies in the guanidinium (B1211019) group, which is a key structural feature of the arginine side chain responsible for its positive charge at physiological pH and its ability to form multiple hydrogen bonds. The Agp residue, possessing a shorter side chain than arginine, offers a unique structural and functional profile that is exploited in various research and development applications.

This compound as an Arginine Analog in Cationic Peptide Synthesis

This compound is extensively utilized as an arginine surrogate in the solid-phase peptide synthesis (SPPS) of cationic peptides. iris-biotech.de Cationic peptides, rich in positively charged residues like arginine and lysine, are a class of molecules with significant therapeutic potential, including antimicrobial and cell-penetrating activities. nih.gov However, the high arginine content can sometimes lead to challenges in synthesis and purification, as well as rapid proteolytic degradation in biological systems. nih.gov

The use of this compound in Fmoc-based SPPS is compatible with standard coupling protocols. mdpi.com The Fmoc group on the α-amino function and the dual tert-butyloxycarbonyl (Boc) groups protecting the guanidino side chain ensure orthogonal deprotection strategies, which are fundamental to successful peptide assembly. The Boc groups enhance the solubility of the amino acid derivative in common organic solvents used in SPPS, such as dimethylformamide (DMF), and stabilize the guanidino moiety against unwanted side reactions during the coupling steps.

The incorporation of Agp in place of Arg can influence the properties of the resulting peptide. Research has shown that replacing arginine with Agp can significantly enhance the stability of peptides against enzymatic degradation. nih.gov For instance, a study demonstrated that an arginine-rich antimicrobial peptide was almost completely degraded after 8 hours in mouse serum, whereas the variant where Agp was substituted for Arg showed less than 20% degradation. nih.gov This increased stability is attributed to the modification of the peptide backbone at the substitution site, which can render the adjacent peptide bond less susceptible to cleavage by proteases like trypsin that specifically recognize arginine residues. nih.gov

| Feature | This compound | Fmoc-Arg(Pbf)-OH |

| Side Chain Length | Shorter | Longer |

| Application | Arginine analog | Natural Arginine |

| Protease Stability | Confers increased stability | Susceptible to cleavage |

| Synthesis Compatibility | Standard Fmoc-SPPS | Standard Fmoc-SPPS |

Structural and Functional Mimicry in Biological Systems

The structural mimicry of arginine by Agp is centered on the guanidinium group. This functional group is crucial for the biological activity of many peptides, as it mediates electrostatic interactions with negatively charged molecules such as phosphates on DNA and RNA, and carboxylate groups in proteins. While Agp has a shorter side chain compared to arginine (a difference of two methylene (B1212753) groups), it retains the essential guanidinium moiety. This allows Agp-containing peptides to maintain the cationic nature and hydrogen bonding capabilities necessary for their biological function. iris-biotech.de

Mechanistic and Structural Investigations Involving Fmoc Agp Boc 2 Oh Analogs

Effects of Fmoc-Agp(Boc)2-OH Incorporation on Peptide Conformation and Stability

The incorporation of non-natural amino acids like Agp is a key strategy for modulating the structure and stability of peptides. The shorter side chain of Agp, relative to the natural amino acid arginine (Arg), introduces distinct conformational constraints and interaction potentials within the peptide backbone.

The side-chain length of arginine analogs has a demonstrable effect on α-helix stability. researchgate.netresearchgate.net Studies on alanine-based peptides containing Agp and other Arg analogs, such as (S)-2-amino-4-guanidinobutyric acid (Agb) and (S)-2-amino-6-guanidino-hexanoic acid (Agh), have provided insights into their helical propensities and capping effects. researchgate.netresearchgate.net

Circular dichroism spectroscopy was used to determine that all tested arginine analogs, including Agp, were unfavorable for N-capping a helix. researchgate.net However, the energetics for C-capping were more favorable as the side-chain length increased. researchgate.netresearchgate.net This relationship is detailed in the following trend, where a lower value indicates more favorable energetics: Agp < Agb < Arg < Agh. researchgate.netresearchgate.net

Conversely, the propensity for helix formation showed a different trend, with the natural arginine side-chain length being optimal. The helix propensity follows the order: Agp < Agb ≈ Agh < Arg. researchgate.net This highlights that while longer side chains are better for C-capping, the specific length of the arginine side chain is uniquely suited for promoting helix formation throughout the peptide sequence. researchgate.net Molecular mechanics calculations have supported these experimental findings. researchgate.netresearchgate.net

Table 1: Helix Propensity and C-capping Energetics of Arginine Analogs

| Parameter | Trend |

|---|---|

| Helix Propensity | Agp < Agb ≈ Agh < Arg |

| C-capping Energetics | Agp < Agb < Arg < Agh |

Data derived from studies on alanine-based peptides containing arginine analogs. researchgate.netresearchgate.net

The stability of β-sheet structures, particularly the β-hairpin motif, is highly dependent on cross-strand interactions. researchgate.net Research has shown that incorporating Agp can influence these interactions. In studies of β-hairpin peptides, Agp has been used to probe the effects of side-chain length on diagonal cross-strand pairings with acidic residues like aspartic acid (Asp). mdpi.com

A study of diagonal interactions between glutamate (B1630785) and arginine analogs in a β-hairpin revealed that the pairing of Asp and Agp (Asp2-Agp9) was the most stabilizing, with an interaction energy of -0.45 kcal/mol. mdpi.com This suggests that the shorter side chains of both Asp and Agp are sufficient for forming a stabilizing ion pair, likely with a lower entropic penalty compared to longer side-chain analogs. mdpi.com The stability of peptides containing Agp(Boc)₂-OH has been noted in the synthesis of β-hairpin peptides, where it facilitates the intramolecular interactions necessary for structural integrity. Furthermore, peptides containing Agp(Boc)₂-OH have demonstrated well-defined β-hairpin conformations with 3JNHα coupling constants greater than 7 Hz, which is indicative of a rigid backbone geometry.

The length of the guanidino-containing side chain plays a critical role in mediating both interactions within a single peptide strand (intrastrand) and between adjacent strands (interstrand). In β-hairpins, longer side chains, like that of Agh, can lead to stronger diagonal interactions with glutamate due to increased side-chain flexibility. However, this flexibility can be a drawback for certain applications, and Agp derivatives are often preferred for providing greater conformational rigidity, which is advantageous for NMR studies.

Computational studies have been instrumental in revealing the importance of cross-strand interactions for the association of infinitely long strands. researchgate.net Experimental work on β-hairpins has quantified the stabilizing effects of these interactions, including electrostatic and hydrophobic contributions. researchgate.net The interaction between short side-chains, such as in Agp, is primarily electrostatic, while longer side-chains can also engage in hydrophobic interactions. researchgate.net

Impact on Beta-Sheet Structure Stability

Stability of Peptides Containing this compound Derivatives against Proteolytic Degradation

A significant advantage of incorporating Agp into peptides is the enhanced resistance to proteolytic enzymes, particularly trypsin, which cleaves at the carboxyl side of lysine (B10760008) and arginine residues. asm.orgissuu.comasm.org The modification of the arginine structure in Agp hinders recognition and cleavage by these proteases. asm.orgissuu.com

In one study, a peptide composed of natural amino acids (NH2-RRWRIVVIRVRR-CONH2) was almost completely degraded after 8 hours in mouse serum. asm.orgasm.org In stark contrast, the variant where all arginine residues were replaced with Agp showed less than 20% degradation over the same period. asm.orgasm.org This dramatic increase in stability was achieved without compromising the peptide's antimicrobial activity. asm.orgasm.org This stabilizing effect is a key driver for the use of shorter arginine homologs like Agp in the development of peptide-based therapeutics to improve their pharmacokinetic profiles. issuu.com

Table 2: Proteolytic Stability of Peptides in Serum

| Peptide | Composition | Degradation after 8h in Mouse Serum |

|---|---|---|

| Parent Peptide | Contains Arginine | ~100% |

| Modified Peptide | Arginine replaced with Agp | <20% |

Data from stability studies of antimicrobial peptides. asm.orgasm.org

Structure-Activity Relationship (SAR) Studies of this compound Modified Peptides

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of peptides. The replacement of arginine with its analogs, including Agp, is a common strategy in these investigations. For instance, in the development of inhibitors for the VEGF-A165/NRP-1 complex, which is implicated in cancer, researchers replaced the C-terminal arginine with various homologs and mimetics. nih.gov

In one such study, analogs containing Agp were designed and synthesized to probe the structural requirements for potent inhibition. nih.gov The results showed that replacing the C-terminal Arg with certain analogs led to inhibitors with only slightly lower activity compared to the parent compound. nih.gov Interestingly, the study also revealed that proteolytic stability was more dependent on the amino acid at position two of the sequence than the C-terminal residue at position four. nih.gov Such SAR studies provide crucial knowledge for designing more effective and stable peptide-based drugs. nih.govresearchgate.net

Computational Studies and Molecular Modeling of this compound Analogs

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating peptide structure and interactions at the molecular level. researchgate.net These techniques are used to understand the conformational preferences of peptides containing Agp and to rationalize experimental findings. researchgate.netresearchgate.net

Molecular mechanics calculations have been used to corroborate experimental results on the helical propensities of arginine analogs. researchgate.net Furthermore, computational approaches are increasingly used to predict the structure of modified peptides. nih.govacs.org For example, the PEP-Cyclizer workflow uses data mining of protein structures to predict conformations of cyclized peptides, which can enhance stability and activity. nih.govacs.org Such computational tools can help design linkers for peptide cyclization and predict the effects of incorporating non-natural amino acids like Agp. nih.govacs.org MD simulations are routinely employed to investigate the structure, function, and interactions of biomolecular complexes, providing a dynamic view that complements static experimental data. researchgate.net

Analytical and Characterization Techniques in Fmoc Agp Boc 2 Oh Research

Purity Assessment Methodologies

Ensuring the high purity of Fmoc-Agp(Boc)2-OH is crucial for preventing the introduction of impurities into the synthetic peptide chain. The primary methods for purity assessment are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the standard for quantifying the purity of this compound. The compound is typically analyzed using a C18 stationary phase. A common method involves a gradient elution system with two mobile phases: one aqueous (e.g., water with 0.1% trifluoroacetic acid, TFA) and one organic (e.g., acetonitrile (B52724) with 0.1% TFA). The gradient, often running from a low to a high concentration of the organic phase, separates the main compound from any synthesis-related impurities or degradation products. Purity levels are determined by integrating the area of the product peak relative to the total peak area, with commercial batches typically exhibiting a purity of ≥95% to ≥98%. hiroshima-u.ac.jpmdpi.commdpi.com

Thin-Layer Chromatography (TLC): TLC serves as a rapid, qualitative method to verify purity and monitor reaction progress during synthesis. For this compound, a silica (B1680970) gel plate is used as the stationary phase. A suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane, allows for the separation of the compound from non-polar impurities. A pure sample should ideally present as a single spot on the TLC plate. mdpi.com

| Technique | Typical Purity Specification | Common Conditions |

|---|---|---|

| HPLC | ≥95.0% | Column: C18; Mobile Phase: Acetonitrile/Water gradient with 0.1% TFA. hiroshima-u.ac.jp |

| TLC | ≥98% | Stationary Phase: Silica Gel; Mobile Phase: Ethyl Acetate/Hexane (7:3). mdpi.com |

| Acidimetric Assay | ≥90.0% | Titration to determine the content of the carboxylic acid function. mdpi.com |

Stereochemical Analysis

The biological activity of peptides is highly dependent on their stereochemistry. Therefore, verifying the enantiomeric purity of this compound, which is synthesized from the L-amino acid precursor ((S)-configuration), is essential.

Optical Rotation: A key method for confirming the stereochemical identity of a chiral compound is the measurement of its optical rotation. A solution of this compound is analyzed using a polarimeter to measure the angle of rotation of plane-polarized light. The specific rotation is a characteristic physical property of the enantiomer. For (S)-Fmoc-Agp(Boc)2-OH, the reported specific rotation is typically in the range of -12.0 to -8.0 degrees (c=1 in methanol).

Enantiomeric Purity by HPLC: While standard RP-HPLC confirms chemical purity, specialized chiral HPLC methods are required to determine enantiomeric purity. These methods use a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers of the compound. While specific data for this compound is not widely published, the analysis of similar derivatives like Fmoc-Arg(Boc)2-OH shows that an enantiomeric purity of ≥98.5% is an expected standard.

| Technique | Parameter | Typical Value/Specification |

|---|---|---|

| Optical Rotation | Specific Rotation [α]²⁵_D | -12.0 to -8.0° (c=1, Methanol). |

| Chiral HPLC | Enantiomeric Purity | ≥98.5% (by analogy to similar compounds). |

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic techniques provide detailed information about the molecular structure and conformation of this compound and the peptides into which it is incorporated.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for confirming the chemical structure of this compound. It provides detailed information about the arrangement of atoms within the molecule.

¹H NMR spectra are used to identify the hydrogen atoms in the molecule. The characteristic signals for the protons of the Fmoc, Boc, and amino acid backbone components confirm the successful synthesis and protection of the compound.

¹³C NMR spectra provide information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for complete structural verification. chemicalbook.com

In the context of its derivatives, NMR is crucial for studying the conformation of peptides containing the Agp residue. For instance, specific coupling constants (e.g., ³JNHα > 7 Hz) in the NMR spectra of Agp-containing peptides can indicate a rigid backbone geometry, which is characteristic of well-defined β-hairpin structures. The conformational rigidity provided by the Agp residue makes it valuable for NMR studies of peptide structures.

Mass Spectrometry (e.g., MALDI-TOF MS, HRMS, LC-MS)

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to verify the sequence and mass of peptides synthesized using it.

High-Resolution Mass Spectrometry (HRMS) , often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the compound. The calculated molecular weight for this compound (C₂₉H₃₆N₄O₈) is 568.62 g/mol .

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a key technique for the analysis of peptides. It is used to confirm the successful synthesis of peptides containing Agp and to identify any metabolites or degradation products in stability studies. mdpi.comrsc.orgasm.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of complex mixtures and the identification of individual components.

| Technique | Application | Information Obtained |

|---|---|---|

| HRMS (ESI-TOF) | Compound identity confirmation | Accurate mass and elemental composition. |

| MALDI-TOF MS | Analysis of peptide derivatives | Confirmation of peptide mass, sequence verification, metabolite identification. mdpi.comasm.org |

| LC-MS | Purity and identity analysis | Separation and mass identification of compound and impurities. |

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins in solution. hiroshima-u.ac.jpresearchgate.net While CD is not typically used to analyze the small molecule this compound itself, it is essential for characterizing the conformational properties of peptides that incorporate the Agp residue.

Future Directions and Emerging Research Avenues for Fmoc Agp Boc 2 Oh

Development of Novel Guanidino-Modified Amino Acids and Analogs

The success of Fmoc-Agp(Boc)2-OH has spurred interest in developing a broader palette of non-canonical amino acids with modified guanidino moieties. These efforts aim to fine-tune properties such as side-chain length, conformational rigidity, and basicity to modulate the structure and function of synthetic peptides.

Researchers are exploring analogs with varying side-chain lengths to optimize interactions within peptide structures. For instance, analogs like Fmoc-Agh(Boc)₂-OH, which has a longer side chain, can form stronger diagonal interactions in β-hairpins, while Fmoc-Agp(Boc)₂-OH provides greater conformational rigidity, which is advantageous for structural studies. Conversely, shorter side-chain analogs are also being investigated. sigmaaldrich.com The synthesis of these analogs typically follows similar Fmoc/Boc protection strategies, although factors like steric hindrance can affect coupling efficiency.

Another avenue of research involves the synthesis of novel guanidine-containing compounds through different chemical pathways. One approach has been the reaction of dicyandiamide (B1669379) with various amino acids to afford guanidinyl pyrazolones. sohag-univ.edu.egresearchgate.net Additionally, the development of cyclic guanidine-containing amino acids represents a significant step forward, offering unique conformational constraints that could be beneficial in drug design and the study of protein interactions. researchgate.net These novel structures provide new tools for chemists to build complex molecules with potentially enhanced biological activity.

| Analog | Key Structural Difference from this compound | Reported Impact on Synthesis/Application |

|---|---|---|

| Fmoc-Agh(Boc)₂-OH | Longer side chain (one additional methylene (B1212753) group). | Reduced coupling efficiency (~15% lower) due to increased steric hindrance; allows for stronger diagonal interactions in β-hairpins. |

| Fmoc-Agb(Pbf, Boc)-OH | Shorter side chain; utilizes a Pbf protecting group alongside Boc. | Complicates deprotection strategies; Pbf protection can lower solubility and increase aggregation risk during synthesis. |

| Fmoc-Arg(Boc)₂-OH | Native arginine side-chain length. | Less stable in solution compared to this compound and more prone to side reactions during acidic deprotection. |

Advanced Applications in Complex Bioactive Molecule Synthesis

The synthesis of complex bioactive molecules, such as peptide-based therapeutics, natural products, and molecular probes, requires precise control over chemical reactions and the use of specialized building blocks. jocpr.com this compound and its derivatives are increasingly valued for their role in constructing such intricate molecules.

The defined side-chain length and charge distribution of this compound make it particularly useful in the synthesis of peptides designed to adopt specific secondary structures, like β-hairpins, which are critical for biological function. The ability to introduce a guanidinium (B1211019) group with modified properties allows for the fine-tuning of molecular recognition and binding events. For example, in the synthesis of bioactive peptides, replacing a natural arginine with Agp can alter the peptide's conformation and stability, potentially leading to enhanced or novel therapeutic properties. iris-biotech.de

Emerging synthetic strategies are leveraging bioinformatics and chemical synthesis to discover new bioactive peptide molecules. google.com In this context, having access to a diverse toolkit of non-standard amino acids, including various guanidino-modified residues, is crucial. These building blocks enable the creation of novel molecular architectures that are not accessible with the standard 20 proteinogenic amino acids, opening doors to new classes of therapeutics and research agents. sohag-univ.edu.eggoogle.com The synthesis of these complex molecules often relies on robust and predictable methods like solid-phase peptide synthesis, where well-behaved derivatives like this compound are highly advantageous. jocpr.comresearchgate.net

| Molecule Class | Synthetic Challenge | Role of Guanidino-Modified or Specialized Amino Acids |

|---|---|---|

| β-Hairpin Peptides | Achieving stable, predictable folding. | This compound's side-chain length and charge distribution facilitate critical intramolecular interactions for structural stability. |

| Peptide-based Drug Candidates | Modulating binding affinity, stability, and selectivity. | Replacing natural amino acids (e.g., arginine) with analogs can optimize biological activity and pharmacokinetic properties. iris-biotech.degoogle.com |

| Antimicrobial Peptides | Creating cationic and amphipathic structures. | Guanidino groups contribute positive charge, which is often essential for interacting with and disrupting microbial membranes. iris-biotech.de |

Exploring New Protection Strategies for Guanidine (B92328) Moieties

The guanidine side chain of arginine and its analogs is strongly basic and requires robust protection during peptide synthesis to prevent unwanted side reactions, such as guanidinylation of the unprotected N-terminus. peptide.com While the dual Boc groups on this compound offer good protection and solubility, the field is actively exploring new and orthogonal protection strategies to overcome the limitations of existing methods.

One significant challenge with traditional sulfonyl-based protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), often used for arginine, is their potential to migrate to tryptophan residues during acidic cleavage. peptide.com This necessitates the use of specific cleavage cocktails or protected tryptophan derivatives. The development of alternative protecting groups aims to provide cleaner deprotection and broader compatibility.

A promising alternative is the trifluoroacetyl group, which is stable to acidic conditions used for Boc removal but can be cleaved under mild basic conditions. nih.govacs.org This makes it orthogonal to both Boc and Cbz protecting groups and semi-orthogonal to the Fmoc group, expanding the strategic options for synthesizing complex peptides. nih.govacs.orgresearchgate.net Another emerging area is the use of side-chain unprotected arginine derivatives under specific coupling conditions. Recent studies have shown that using coupling agents like Oxyma Pure/TBEC can allow for the successful incorporation of unprotected arginine hydrochloride in SPPS, which improves the atom economy and simplifies the synthesis process. rsc.org These advancements in protection and coupling strategies are critical for the efficient and reliable synthesis of guanidine-containing molecules.

| Protecting Group/Strategy | Cleavage Conditions | Advantages | Disadvantages/Limitations |

|---|---|---|---|

| di-Boc (as in this compound) | Strong acid (e.g., TFA). | Enhances solubility in organic solvents; provides stable protection during coupling. | Requires strong acid for removal, which may not be suitable for all sensitive peptides. |

| Pbf (Pentamethyldihydrobenzofuran-sulfonyl) | Strong acid (e.g., TFA). peptide.comrsc.org | Commonly used for arginine in Fmoc-SPPS. | Can lead to sulfonyl group migration to tryptophan; cleavage can generate reactive carbocations. peptide.comrsc.org |

| Trifluoroacetyl | Mild base (e.g., K₂CO₃ in MeOH/water). acs.org | Orthogonal to acid-labile groups (Boc, Trt) and Cbz; allows for selective deprotection. nih.govacs.org | Semi-orthogonal to Fmoc, requiring careful planning of the synthetic route. nih.govacs.org |

| None (using Arg(HCl) with specific reagents) | No side-chain deprotection step needed. | Improves atom economy; simplifies synthesis and purification. rsc.org | Requires specific coupling agents (e.g., Oxyma Pure/TBEC) to prevent side reactions. rsc.org |

Q & A

Q. What is the role of Fmoc-Arg(Boc)₂-OH in solid-phase peptide synthesis (SPPS)?

Fmoc-Arg(Boc)₂-OH is a protected arginine derivative critical for SPPS. The dual Boc groups protect the side-chain guanidine moiety, preventing undesired reactions during peptide elongation, while the Fmoc group temporarily protects the α-amino group and is removed under mild basic conditions (e.g., piperidine). This allows sequential coupling of amino acids while maintaining side-chain integrity. Key steps include dissolving the compound in DMF, ensuring solubility via vortexing or sonication, and monitoring solution clarity to avoid impurities .

Q. How should Fmoc-Arg(Boc)₂-OH be stored to maintain stability during experiments?

Stability tests reveal significant degradation in DMF and NBP over time (e.g., purity drops from 88.8% to 51.2% in DMF after 30 days). To mitigate this, prepare fresh solutions before use, avoid prolonged storage in polar aprotic solvents, and store the solid compound at -20°C in a desiccator. Analytical methods like HPLC should be used periodically to verify purity .

Q. What analytical techniques are recommended for assessing Fmoc-Arg(Boc)₂-OH purity?

High-performance liquid chromatography (HPLC) with UV detection (220–280 nm) is standard for quantifying purity. Mass spectrometry (MS) confirms molecular integrity, while nuclear magnetic resonance (NMR) validates structural fidelity. Cross-reference certificates of analysis (COA) from suppliers to ensure batch consistency .

Q. Why is Fmoc-Arg(Boc)₂-OH less stable than Fmoc-Arg(Pbf)-OH in peptide synthesis?

Comparative studies show Boc groups are more labile under acidic or prolonged storage conditions, whereas Pbf and NO₂ groups exhibit superior stability. This is attributed to the steric and electronic resilience of Pbf, which resists solvolysis in DMF/NBP. Researchers should select protecting groups based on synthesis duration and solvent compatibility .

Q. How can solubility issues with Fmoc-Arg(Boc)₂-OH be resolved during SPPS?

If the compound precipitates, use sonication (30–60 sec) or warm the solution to 40–50°C. Additives like HOBt or Oxyma (1–5% v/v) enhance solubility and coupling efficiency. Avoid excessive heating to prevent Boc deprotection .

Advanced Research Questions

Q. How do degradation products of Fmoc-Arg(Boc)₂-OH impact peptide synthesis?

Degradation (e.g., Boc cleavage or guanidine oxidation) leads to truncated peptides or side reactions. Mitigate this via LC-MS monitoring of synthesis intermediates and purification via reverse-phase HPLC. Use scavengers like thioanisole in cleavage cocktails to minimize side-chain modifications .

Q. What strategies improve the stability of Boc-protected arginine derivatives?

Replace Fmoc-Arg(Boc)₂-OH with Fmoc-SDMA(Boc)₂-ONa, which shows enhanced stability in automated synthesis. Alternatively, employ low-temperature coupling (0–4°C) and minimize exposure to basic conditions during Fmoc deprotection .

Q. How can Fmoc-Arg(Boc)₂-OH be used in synthesizing phosphopeptides?

Integrate phosphoamino acids (e.g., Fmoc-Abu(PO₃Me₂)-OH) by coupling Fmoc-Arg(Boc)₂-OH in tandem. Use orthogonal protecting groups (e.g., Trt for phosphate) and acidic cleavage (TFA with triethylsilane) to preserve phosphoester bonds. Validate via MALDI-TOF MS .

Q. What experimental design principles apply when comparing Boc vs. Pbf protection for arginine?

Design a stability assay: incubate both derivatives in DMF/NBP at 25°C, sample at 0, 24, and 48 hours, and analyze via HPLC. Pair with peptide elongation tests (e.g., synthesizing a model peptide like RGD) to assess coupling efficiency and side-chain integrity .

Q. How can Fmoc-Arg(Boc)₂-OH be incorporated into peptide-based biomaterials (e.g., hydrogels)?

Use its guanidine moiety to introduce cationic charges, enhancing hydrogel crosslinking. Optimize solvent systems (e.g., DMSO/DMF mixtures) and coupling agents (HATU/DIPEA) for efficient incorporation. Characterize rheological properties and biocompatibility via FTIR and cell viability assays .

Data Contradiction Analysis

Q. How to reconcile supplier-reported purity (>98%) with observed instability in DMF?

Initial purity measurements (e.g., via HPLC) reflect the compound’s state pre-shipping. Instability arises from solvent interactions and storage conditions. Validate purity upon receipt using in-house HPLC and repeat tests post-storage to establish degradation kinetics .

Q. Methodological Best Practices

- Experimental Design : Use factorial designs to test solvent-stability relationships.

- Data Validation : Cross-check results with orthogonal techniques (e.g., NMR for structural confirmation).

- Documentation : Maintain detailed logs of synthesis conditions, solvent batches, and purity assessments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。